N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
Description
The compound N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a substituted ethanediamide featuring a 2-chlorophenyl group, a hydroxyethyl bridge, and a 1-methylindole moiety.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-23-11-13(12-6-2-5-9-16(12)23)17(24)10-21-18(25)19(26)22-15-8-4-3-7-14(15)20/h2-9,11,17,24H,10H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHJNPAHHIFPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Grignard reaction, where an organomagnesium halide reacts with an aldehyde to form the corresponding alcohol.
Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group formed from oxidation can be reduced back to the alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation using H2 and a metal catalyst.
Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols), or ROH (alcohols) under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds (aldehydes or ketones).
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s ethanediamide backbone and substituents differentiate it from analogs. Below is a comparative analysis of key structural analogs identified in the literature:
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Observations:
- Chlorophenyl vs. Cyclohexenyl (BI81638): Replacement of the 2-chlorophenyl group with cyclohexenyl (BI81638) reduces aromaticity and may alter pharmacokinetics (e.g., solubility, logP) .
- Piperazine-Containing Analog : The 4-methylpiperazine group likely improves water solubility and introduces hydrogen-bonding capacity, which is critical for CNS-targeting molecules.
Crystallographic and Hydrogen-Bonding Patterns
The crystal structure of the related compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () reveals planar amide groups and N–H···O hydrogen-bonded dimers of the R₂²(10) type . By analogy, the target ethanediamide may form similar intermolecular interactions, influencing its crystallinity and stability.
Table 2: Hydrogen-Bonding and Conformational Data
Biological Activity
N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]ethanediamide
- Molecular Formula : C19H22ClN3O3
- Molecular Weight : 373.85 g/mol
- CAS Number : 1448132-21-5
The compound contains a chlorophenyl group, an indole moiety, and a hydroxyethyl group, which together contribute to its biological activity.
The biological activity of this compound is believed to arise from its interactions with various molecular targets:
Molecular Targets :
- The compound may interact with specific enzymes , receptors , or proteins , modulating their activity.
Pathways Involved :
- It may influence signaling pathways related to cell growth , apoptosis , or inflammation , leading to observed biological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For example, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT29 (Colon Cancer) | 20 | Inhibition of cell proliferation |
Anti-inflammatory Effects
Research has also highlighted the compound's potential anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers, suggesting a role in managing inflammatory diseases.
| Inflammatory Model | Effect Observed | Dosage (mg/kg) |
|---|---|---|
| Carrageenan-induced | Reduced edema | 10 |
| LPS-induced | Decreased cytokine levels | 20 |
Case Studies
-
Case Study on Breast Cancer :
A study evaluated the efficacy of this compound in a xenograft model of breast cancer. Results indicated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent. -
Case Study on Inflammation :
In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, suggesting its utility in treating inflammatory conditions.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]ethanediamide | Lacks methyl group on indole | Lower cytotoxicity |
| N'-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]ethanediamide | Different halogen substituent | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
